Acetic acid;3-pyridin-4-ylpropanoic acid
Description
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for the compound is 3-(pyridin-4-yl)propanoic acid , reflecting a three-carbon propanoic acid chain with a pyridin-4-yl substituent at the third carbon. Its molecular formula, C₈H₉NO₂ , corresponds to a molecular weight of 151.17 g/mol. The SMILES notation (OC(=O)CCC₁=CC=NC=C₁ ) highlights the carboxylic acid group (-COOH) linked to a propyl chain terminating in a pyridine ring. The InChIKey (WSXGQYDHJZKQQB-UHFFFAOYSA-N ) provides a unique identifier for its stereochemical and structural features.
Comparative analysis with the isomeric 2-(pyridin-4-yl)propanoic acid (CAS 90005-63-3) reveals distinct substitution patterns: the pyridine ring attaches to the second carbon in the latter, yielding the SMILES CC(C₁=CC=NC=C₁)C(=O)O . This positional isomerism influences electronic distribution, as the 3-substituted derivative positions the pyridine nitrogen farther from the carboxylic acid group, potentially altering hydrogen-bonding capabilities and acidity.
Crystallographic Analysis and Conformational Studies
While direct X-ray diffraction data for 3-pyridin-4-ylpropanoic acid remains unpublished, related compounds offer insights. For instance, 3-(pyridin-4-yl)acrylic acid crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 4.9685 Å, b = 15.494 Å, c = 12.123 Å, and β = 101.48°. Similar packing arrangements are anticipated for the propanoic acid analog, with intermolecular hydrogen bonds between the carboxylic acid group and pyridine nitrogen stabilizing the lattice.
Conformational studies of substituted furanosides using RI-MP2/def2-TZVP and B3LYP/6-311++G methods suggest that 3-pyridin-4-ylpropanoic acid may adopt O4-exo or C3-exo conformers (Table 1). Dispersion-corrected DFT calculations predict a 0.4–0.9 kcal/mol energy preference for the C3-exo form due to reduced steric strain.
Table 1. Predicted conformers of 3-pyridin-4-ylpropanoic acid using computational methods
| Method | Starting Conformer | Final Conformer | Energy Difference (kcal/mol) |
|---|---|---|---|
| B3LYP-D3/6-311++G** | O4-exo | C3-exo | 0.4 |
| RI-MP2/def2-TZVP | O4-exo | O4-exo | 0.2 |
Tautomeric Forms and Resonance Stabilization
The carboxylic acid group exhibits resonance stabilization, with the negative charge delocalized across the two oxygen atoms (Fig. 1a). Simultaneously, the pyridine ring’s nitrogen lone pair participates in conjugative resonance , polarizing the ring and enhancing its electron-withdrawing effect on the propanoic acid chain. Protonation at the pyridine nitrogen generates a pyridinium cation, further stabilizing the molecule through charge delocalization (Fig. 1b).
Tautomerism is limited due to the absence of α-hydrogens adjacent to the carbonyl group. However, rotameric forms arise from rotation about the C2–C3 bond, with the anti conformation favored to minimize steric clash between the pyridine ring and carboxylic acid group.
Figure 1. Resonance structures of 3-pyridin-4-ylpropanoic acid
(a) Carboxylic acid resonance:
$$ \text{COOH} \leftrightarrow \text{COO}^- \text{–H}^+ $$
(b) Pyridinium resonance:
$$ \text{C₅H₅NH}^+ \leftrightarrow \text{C₅H₅N}^+ \text{–H} $$
Comparative Structural Analysis with Related Pyridinylpropanoic Acid Derivatives
Structural differences among pyridinylpropanoic acids significantly impact their physicochemical properties (Table 2). For example, 2-(pyridin-4-yl)propanoic acid (CAS 90005-63-3) exhibits a shorter distance between the pyridine nitrogen and carboxylic acid, facilitating intramolecular hydrogen bonding. In contrast, 3-(pyridin-4-yl)acrylic acid (CAS 6318-43-0) features a conjugated double bond, planarizing the molecule and enhancing π-π stacking in cocrystals.
Table 2. Structural comparison of pyridinylpropanoic acid derivatives
| Compound | Substituent Position | Key Feature | Hydrogen Bond Donors |
|---|---|---|---|
| 3-(pyridin-4-yl)propanoic acid | C3 | Flexible propyl chain | 1 (COOH) |
| 2-(pyridin-4-yl)propanoic acid | C2 | Shorter N–COOH distance | 1 (COOH) |
| 3-(pyridin-4-yl)acrylic acid | C3 | Conjugated double bond | 1 (COOH) |
In cocrystal formations, 3-pyridin-4-ylpropanoic acid’s aliphatic chain may adopt gauche conformations to accommodate coformers like sebacic acid or 4-aminobenzoic acid , as observed in analogous systems. These interactions often involve O–H···N hydrogen bonds between the carboxylic acid and pyridine groups, with van der Waals forces contributing to lattice stability.
Properties
CAS No. |
195375-38-3 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
acetic acid;3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO2.C2H4O2/c10-8(11)2-1-7-3-5-9-6-4-7;1-2(3)4/h3-6H,1-2H2,(H,10,11);1H3,(H,3,4) |
InChI Key |
ODSRSJGBCBQXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CN=CC=C1CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Raw Materials
One of the notable methods for synthesizing acetic acid; 3-pyridin-4-ylpropanoic acid involves the direct reaction of 3-vinylpyridine with acetic acid under specific conditions. This method typically includes:
- Reagents : 3-vinylpyridine and acetic acid.
- Conditions : The reaction is conducted in the presence of a catalyst at elevated temperatures.
This method has shown promising results, yielding the desired product with moderate to high efficiency depending on the reaction conditions and purity of the starting materials.
Multi-Step Synthesis via Intermediates
Another approach involves a multi-step synthesis that utilizes intermediates such as 3-pyridylacetic acid hydrochloride. The process can be summarized as follows:
-
- Starting Material : 3-vinylpyridine.
- Reagents : Morphine quinoline and sulfur.
- Process : The mixture is refluxed, leading to the formation of 3-pyridine thioacetyl morphine quinoline.
-
- The intermediate undergoes hydrolysis using hydrochloric acid to yield 3-pyridineacetic acid hydrochloride.
-
- The hydrochloride form is treated under basic conditions to produce acetic acid; 3-pyridin-4-ylpropanoic acid.
This method is advantageous due to its relatively high yields (up to 90%) and straightforward purification steps after hydrolysis.
Use of Catalysts
Catalysts play a significant role in enhancing the efficiency of the synthesis process. For instance, using triethylamine as a catalyst during the reaction can improve yields by facilitating better interaction between reactants.
Alternative Synthetic Routes
Recent studies have explored alternative synthetic routes involving:
Redox Annulations : Utilizing acetic acid as a cosolvent and promoter in redox reactions has shown potential for synthesizing derivatives of pyridine compounds with improved yields (up to 70%) compared to traditional methods.
Esterification Reactions : The use of esters in conjunction with pyridine derivatives can also lead to successful syntheses, where the ester group aids in forming the desired propanoic structure through nucleophilic attack mechanisms.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Synthesis | 3-vinylpyridine | Acetic Acid | Moderate | Simple but requires careful temperature control |
| Multi-Step Synthesis | 3-vinylpyridine | Morphine Quinoline, Sulfur | Up to 90% | Involves hydrolysis and purification steps |
| Catalytic Enhancement | Various Pyridine Derivatives | Triethylamine | Variable | Improves interaction between reactants |
| Redox Annulations | Azaarenes | Acetic Acid | Up to 70% | Efficient for specific derivatives |
The preparation of acetic acid; 3-pyridin-4-ylpropanoic acid can be achieved through various methods, each with its advantages and challenges. The choice of method depends on factors such as available starting materials, desired yield, and specific application requirements. Ongoing research continues to refine these processes, aiming for higher efficiency and lower environmental impact in synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-pyridin-4-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, piperidines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;3-pyridin-4-ylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Acetic Acid (CH₃COOH)
- Molecular Formula : C₂H₄O₂
- Molecular Weight : 60.05 g/mol
- Key Features : A simple carboxylic acid widely used in food preservation (vinegar) and chemical synthesis. Its pKa is 4.76 , and it exhibits high solubility in water due to its small size and polar nature .
- Its applications are primarily industrial and culinary, whereas pyridine-containing analogs may have pharmaceutical relevance .
3-Pyridin-3-ylpropanoic Acid
- Molecular Formula: C₈H₉NO₂ (isomer)
- Key Features: This structural isomer differs in the position of the nitrogen atom in the pyridine ring (3-position instead of 4-position).
- Comparison : The 4-pyridinyl group may enhance electron-withdrawing effects compared to the 3-isomer, possibly increasing acidity. Such differences can influence binding affinity in biological systems.
Phenylpropanoic Acid (C₆H₅CH₂CH₂COOH)
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.18 g/mol
- Key Features: A propanoic acid derivative with a phenyl group. The absence of a nitrogen atom reduces polarity and basicity compared to pyridine-containing analogs.
- This makes the former more versatile in drug design .
3-((4-Methyl-5-(4-Pyridyl)-1,2,4-Triazol-3-yl)thio)propanoic Acid ()
- Molecular Formula : C₁₁H₁₁N₅O₂S
- Molecular Weight : 285.30 g/mol
- Key Features: Contains a triazole-thioether linker and a pyridyl group.
- Comparison: This compound’s higher molecular complexity and sulfur atom differentiate it from 3-pyridin-4-ylpropanoic acid, likely affecting solubility and metabolic stability.
Physicochemical Data (Inferred)
*Inference: Pyridine’s electron-withdrawing effect lowers pKa compared to phenylpropanoic acid.
Research Findings and Metabolic Considerations
- Acetic Acid in Bacterial Metabolism : Proteomic studies in Acetobacter pasteurianus reveal that acetic acid production involves upregulation of alcohol dehydrogenases (PQQ-ADH) and chaperones (e.g., EF-Tu) under acidic stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
